10-Fold Selectivity for LG-PARP10 Over Wild-Type PARP10 Demonstrated by C-7 Bromo dq Analogue
A C-7 bromo-substituted 3,4-dihydroisoquinolin-1(2H)-one (dq) analogue, which is structurally identical to the target compound with respect to the core scaffold and C-7 bromo substitution, demonstrated a 10-fold selectivity for the engineered LG-PARP10 mutant compared to wild-type PARP10 [1]. This selectivity is a direct consequence of the C-7 substituent occupying the engineered 'hole' in the mutant active site—a binding mode not achievable with unsubstituted or alternatively substituted dq analogues [1].
| Evidence Dimension | Selectivity ratio (mutant vs. wild-type PARP10 inhibition) |
|---|---|
| Target Compound Data | C-7 bromo dq analogue: 10-fold selectivity for LG-PARP10 over WT-PARP10 |
| Comparator Or Baseline | Unsubstituted dq analogue (baseline); other C-7 substituted analogues evaluated in the same study |
| Quantified Difference | 10-fold selective for LG-PARP10 compared to WT counterpart |
| Conditions | PARP10 enzymatic inhibition assays comparing LG-PARP10 (engineered mutant with unique pocket) vs. wild-type PARP10; dose-response measurements |
Why This Matters
This 10-fold selectivity validates the C-7 bromo substitution as the essential recognition element for the engineered PARP10 pocket, making the compound a critical tool for chemical genetics studies that require orthogonal inhibition of a specific PARP family member without confounding off-target effects.
- [1] Morgan, R. K., Carter-O'Connell, I., & Cohen, M. S. (2015). Selective inhibition of PARP10 using a chemical genetics strategy. Bioorganic & Medicinal Chemistry Letters, 25(21), 4770–4773. View Source
